molecular formula C13H11ClN4O2S B12238899 7-(6-Chloro-1,3-benzothiazol-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione

7-(6-Chloro-1,3-benzothiazol-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione

Cat. No.: B12238899
M. Wt: 322.77 g/mol
InChI Key: PBPUVVNWIZZTFB-UHFFFAOYSA-N
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Description

7-(6-Chloro-1,3-benzothiazol-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various fields such as chemistry, biology, and medicine. The compound features a benzothiazole moiety, which is known for its diverse biological activities, and a spiro structure that adds to its chemical stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(6-Chloro-1,3-benzothiazol-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione typically involves multi-step organic reactions. One common method includes the reaction of 6-chloro-1,3-benzothiazole with a suitable spiro intermediate under controlled conditions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product. The scalability of the synthesis process is crucial for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

7-(6-Chloro-1,3-benzothiazol-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different chemical and biological properties, making them useful for further research and application .

Scientific Research Applications

7-(6-Chloro-1,3-benzothiazol-2-yl)-1,3,7-triazaspiro[4

Mechanism of Action

The mechanism of action of 7-(6-Chloro-1,3-benzothiazol-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, leading to the modulation of biological processes. The spiro structure contributes to the compound’s stability and enhances its binding affinity to target molecules. These interactions can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-1,3-benzothiazole: Shares the benzothiazole moiety but lacks the spiro structure.

    1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Contains the spiro structure but lacks the benzothiazole moiety.

    7-(6-Bromo-1,3-benzothiazol-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione: Similar structure with a bromo group instead of a chloro group.

Uniqueness

The uniqueness of 7-(6-Chloro-1,3-benzothiazol-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione lies in its combined benzothiazole and spiro structures, which confer distinct chemical and biological properties. This combination enhances its stability, reactivity, and potential for diverse applications in scientific research and industry .

Properties

Molecular Formula

C13H11ClN4O2S

Molecular Weight

322.77 g/mol

IUPAC Name

7-(6-chloro-1,3-benzothiazol-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione

InChI

InChI=1S/C13H11ClN4O2S/c14-7-1-2-8-9(5-7)21-12(15-8)18-4-3-13(6-18)10(19)16-11(20)17-13/h1-2,5H,3-4,6H2,(H2,16,17,19,20)

InChI Key

PBPUVVNWIZZTFB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC12C(=O)NC(=O)N2)C3=NC4=C(S3)C=C(C=C4)Cl

Origin of Product

United States

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